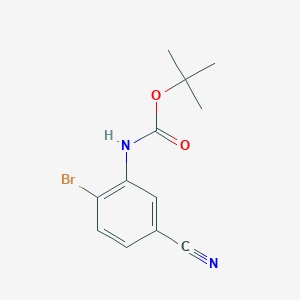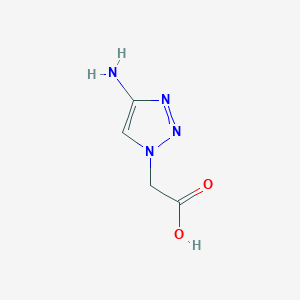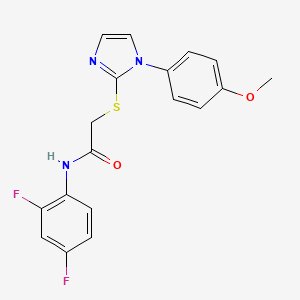
3,3-Dimethoxycyclobutane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxycyclobutane-1-carbohydrazide is a chemical compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 . .
Molecular Structure Analysis
The InChI code for 3,3-Dimethoxycyclobutane-1-carbohydrazide is 1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3,3-Dimethoxycyclobutane-1-carbohydrazide has a molecular weight of 174.2 . It has a complexity of 172, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 73.6, and it has a heavy atom count of 12 .Applications De Recherche Scientifique
Cyclobutanes in Drug Candidates Cyclobutane rings, including derivatives similar to 3,3-Dimethoxycyclobutane-1-carbohydrazide, are increasingly utilized in medicinal chemistry due to their unique structural properties, such as the puckered structure, longer C−C bond lengths, and increased C−C π-character. These features contribute to favorable biological properties in drug candidates, including metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets in target molecules (Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
Antioxidant and Antitumor Activities Carbohydrazide derivatives, a category including 3,3-Dimethoxycyclobutane-1-carbohydrazide, have been investigated for their potential antioxidant and antitumor activities. For instance, certain carbohydrazide compounds have been synthesized and found to possess potent antioxidant and antitumor properties (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Synthesis and Applications in Organic Chemistry Research on cyclobutane derivatives extends to their synthesis and application in creating structurally unique and functionally diverse molecules. For example, studies have explored the synthesis of novel cyclobutane-containing molecules and their incorporation into beta-peptides, showcasing the cyclobutane ring's role in promoting structural rigidity and potential biological activity (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Antibacterial and Mosquito-Larvicidal Properties Moreover, cyclobutane derivatives have been synthesized and evaluated for their antibacterial and mosquito-larvicidal properties, contributing to the search for new agents in pest control and infectious disease treatment (Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, Adiga, 2014).
Photocatalysis and Synthetic Chemistry Cyclobutane derivatives are also explored in the context of photocatalysis, indicating their utility in facilitating light-mediated chemical reactions, such as cycloadditions, which are crucial for constructing complex organic frameworks (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, Cibulka, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethoxycyclobutane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAHHDMHCCTJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxycyclobutane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2980058.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2980060.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)
![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)

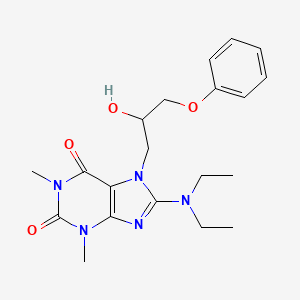
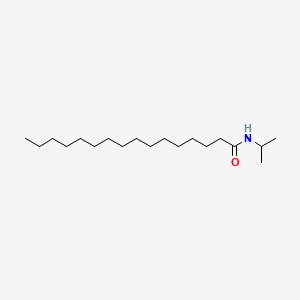
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)
